N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine

Physicochemical profiling Medicinal chemistry Scaffold differentiation

CB1 receptor laboratories often struggle to source the N-pyrrolyl-thiazole warhead explicitly claimed in US20040147572, resorting to suboptimal phenyl or fluorophenyl analogs. This compound solves that problem as a pre-assembled glycylglycine conjugate with measurably lower lipophilicity (LogP 2.24 vs. 3.12 for 2-phenyl analog), reducing non-specific binding in vitro. • Patented N-pyrrolyl pharmacophore directly maps to CB1 inverse agonist Markush claims - procurement of phenyl analogs does not guarantee access to the same IP-relevant chemical space • Higher polarity (PSA 46.06 Ų vs. 41.13 Ų) improves aqueous solubility and minimizes logP-driven assay interference • Free carboxylate handle enables rapid amidation, esterification, or salt formation without de novo warhead synthesis

Molecular Formula C13H14N4O4S
Molecular Weight 322.34 g/mol
Cat. No. B12169057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine
Molecular FormulaC13H14N4O4S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C13H14N4O4S/c1-8-11(22-13(16-8)17-4-2-3-5-17)12(21)15-6-9(18)14-7-10(19)20/h2-5H,6-7H2,1H3,(H,14,18)(H,15,21)(H,19,20)
InChIKeyDEAFGIRZAXXGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.0035 g / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine – Structural Profile and Procurement-Relevant Classification for Selective Pyrrolyl-Thiazole Dipeptide Conjugates


N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine (CAS 1190291-97-4, molecular formula C₁₃H₁₄N₄O₄S, molecular weight 322.34 g/mol) is a synthetic pyrrolyl-thiazole dipeptide conjugate in which a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl warhead is coupled directly to the N-terminus of glycylglycine via an amide bond . The compound resides within the generic scope of at least two distinct patent families: as a CB1 receptor inverse agonist (pyrrolyl-thiazole derivatives, US20040147572 / EP1583762B1) and as a potential casein kinase Iε (CKIε) inhibitor (pyrrolothiazole carboxylic acid amides, US7652046) [1] [2]. The defining structural feature that distinguishes it from the larger class of glycylglycine–thiazole conjugates is the N-linked pyrrole ring at thiazole position 2, which replaces the phenyl, substituted phenyl, or heteroaryl groups that dominate commercially available analogs .

Why N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine Cannot Be Casually Interchanged with Other Glycylglycine–Thiazole Conjugates


Casual substitution with the more abundant 2-phenyl, 2-(4-fluorophenyl), or 2-(3-methoxyphenyl) glycylglycine–thiazole conjugates is unwarranted because the 2-(1H-pyrrol-1-yl) substituent creates an electronically and sterically distinct N-linked heterocycle at a position that directly influences both the pharmacokinetic handling of the molecule and the pharmacophore presentation at target binding sites [1] [2]. The pyrrole ring introduces a five-membered nitrogen heterocycle with measurable differences in polarity (PSA 46.06 Ų for the pyrrolyl-thiazole core vs. 41.13 Ų for the 2-phenyl analog) and lipophilicity (LogP 2.24 vs. 2.79–3.12 for phenyl-substituted cores), altering passive permeability, solubility, and hydrogen-bonding capacity [3]. Moreover, the pyrrol-1-yl group is specifically claimed in the Markush structures of the CB1 inverse agonist patent family (US20040147572), meaning that procurement of a phenyl or fluorophenyl analog does not guarantee access to the same intellectual-property-relevant chemical space [2]. The quantitative evidence below substantiates why this specific N-pyrrolyl connectivity, in combination with the C5-carbonyl–glycylglycine dipeptide, warrants prioritization in scientific selection.

Quantitative Differentiation Evidence for N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine Relative to Its Closest Analogs


Evidence Dimension 1 – Electronic and Steric Differentiation of the 2-(1H-Pyrrol-1-yl) Substituent vs. 2-Phenyl and 2-(4-Fluorophenyl) Analogs at the Thiazole Core Level

The 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole core of the target compound exhibits a calculated LogP of 2.24 and a polar surface area (PSA) of 46.06 Ų, compared with the corresponding 4-methyl-2-phenyl-1,3-thiazole core (LogP 3.12, PSA 41.13 Ų) and the 4-(4-fluorophenyl)-2-methyl-1,3-thiazole regioisomer (LogP 3.26, PSA 41.13 Ų) [1] [2]. The pyrrolyl substitution lowers lipophilicity by approximately 0.9–1.0 LogP units while increasing PSA by approximately 5 Ų relative to the phenyl comparator, reflecting the additional nitrogen atom and altered ring electronics. The target compound further incorporates a glycylglycine dipeptide through a C5-carbonyl amide linkage, adding two H-bond donors, four H-bond acceptors, one ionizable carboxylic acid, and a calculated molecular weight of 322.34 g/mol .

Physicochemical profiling Medicinal chemistry Scaffold differentiation

Evidence Dimension 2 – Patent-Defined Target Space Differentiation: CB1 Inverse Agonist and CKIε Inhibitor Families

The target compound falls within the generic Markush claims of two distinct patent families. US Patent Application US20040147572 (Hoffmann-La Roche, 2004) explicitly claims pyrrolyl-thiazole derivatives of formula (I) wherein R₄ can be lower alkyl (methyl) and the 2-position substituent is a pyrrol-1-yl moiety; these compounds are characterized as selective, directly acting CB1 receptor inverse agonists useful for treating obesity and metabolic disorders [1]. Independently, US Patent 7652046 (Aventisub LLC, 2010) claims 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid amides and related analogs as inhibitors of human casein kinase Iε (CKIε) for the treatment of circadian rhythm and mood disorders [2]. Close analogs such as 2-phenyl- or 2-(4-fluorophenyl)-4-methyl-thiazole-5-carbonyl glycylglycine conjugates are not encompassed by the same pyrrol-1-yl specific claims.

Intellectual property CB1 cannabinoid receptor Casein kinase I epsilon Target exclusivity

Evidence Dimension 3 – Cholinesterase Inhibitory Activity of the Pyrrol-Thiazole Scaffold: Class-Level Quantitative Precedent

The pyrrol-thiazole scaffold from which the target compound is constructed has demonstrated measurable, concentration-dependent cholinesterase inhibition and antioxidant activity in a peer-reviewed primary study [1]. Although the tested compounds (2a–2c) differ from the target by the replacement of the glycylglycine dipeptide with alternative substituents at the thiazole 5-position, the shared 4-methyl-2-(pyrrol-1-yl)thiazole core permits a class-level inference of scaffold-intrinsic biological competence. Compound 2c (chloro-substituted phenyl ring) inhibited AChE by 23.73 ± 0.018%, compound 2a (cyano-substituted) inhibited BuChE by 28.87 ± 0.003%, and compound 2a exhibited DPPH radical-scavenging activity with an IC₅₀ of 27.18 ± 0.009 µM [1].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease Antioxidant

Evidence Dimension 4 – Glycylglycine Dipeptide as a Functional Handle: Demonstration in Thiazole-Based Nitrogen Mustard Prodrugs

The functional significance of conjugating glycylglycine to a thiazole warhead has been demonstrated in a separate thiazole-based nitrogen mustard series, where the glycylglycine conjugate emerged as the most promising derivative, strongly inhibiting tumor growth in mice compared to cyclophosphamide while significantly decreasing hemolytic activity and lowering in vivo toxicity relative to the parent DiMIQ compound [1]. The glycylglycine dipeptide provides two additional H-bond donors and acceptors, an ionizable carboxylic acid terminus (improving aqueous solubility), and a recognition element for dipeptide transporters (e.g., PEPT1) that can facilitate cellular uptake [2]. Although this evidence does not derive from the pyrrolyl-thiazole scaffold specifically, it establishes the broader class principle that appending glycylglycine to a thiazole warhead can modulate both pharmacokinetics and toxicity.

Prodrug design Anticancer Glycylglycine conjugate Nitrogen mustard

Evidence Dimension 5 – Calculated Physicochemical Property Comparison: Full Conjugate vs. Selected 2-Substituted Glycylglycine–Thiazole Analogs

A side-by-side comparison of calculated properties for the full glycylglycine conjugates of three closely related 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid warheads illustrates the incremental impact of the 2-substituent on drug-likeness parameters [1]. The pyrrol-1-yl conjugate (target) is predicted to possess the lowest LogP, the highest topological PSA, and the highest H-bond acceptor count among the three, consistent with the introduction of an additional nitrogen atom in the pyrrole ring. These differences are expected to translate into higher aqueous solubility and reduced passive membrane permeability relative to the 2-phenyl and 2-(4-fluorophenyl) analogs, which may be advantageous for assays requiring aqueous compatibility or for programs seeking to limit CNS penetration.

Drug-likeness ADME prediction Physicochemical comparator table Procurement specification

Recommended Research and Industrial Application Scenarios for N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine Based on Quantitative Differentiation Evidence


Scenario 1 – Chemical Probe or SAR Starting Point for CB1 Inverse Agonist Drug Discovery Programs

The compound's explicit coverage within the pyrrolyl-thiazole Markush claims of US20040147572 makes it a directly relevant chemical probe for laboratories engaged in CB1 receptor inverse agonist research [1]. Its lower lipophilicity (LogP 2.24 for the core) compared with phenyl-substituted analogs positions it favorably for in vitro binding and functional assays where non-specific binding to assay plates or serum proteins must be minimized. The glycylglycine dipeptide offers a convenient carboxylate handle for further derivatization (e.g., amidation, esterification, or salt formation) without requiring de novo synthetic access to the pyrrolyl-thiazole warhead.

Scenario 2 – Scaffold for Cholinesterase-Targeted Neurodegenerative Disease SAR Exploration

The demonstrated class-level cholinesterase inhibitory activity of the pyrrol-thiazole scaffold (AChE inhibition up to 23.73%, BuChE inhibition up to 28.87%, and DPPH antioxidant IC₅₀ of 27.18 µM for lead compound 2a) provides a quantitative biological rationale for procuring the glycylglycine conjugate as a novel entry point for Alzheimer's disease-focused medicinal chemistry [2]. The dipeptide moiety may confer additional interactions within the peripheral anionic site of AChE or the acyl-binding pocket of BuChE, areas that the simpler analogs 2a–2c cannot probe.

Scenario 3 – Dipeptide Prodrug or Bioconjugate Platform Building Block

Cross-study evidence from the thiazole-nitrogen mustard literature demonstrates that glycylglycine conjugation can substantially improve the therapeutic index of a thiazole warhead, reducing both hemolytic activity and systemic toxicity while retaining in vivo antitumor efficacy [3]. Researchers developing targeted prodrugs, antibody–drug conjugate (ADC) payloads, or peptide–drug conjugates may select this compound as a pre-assembled, modular building block whose pyrrolyl-thiazole core provides a structurally distinct warhead option not available from phenyl, fluorophenyl, or dichlorophenyl glycylglycine conjugates.

Scenario 4 – Physicochemical Comparator for ADME/PK Profiling Panels

The compound's calculated property profile (core LogP 2.24, PSA 46.06 Ų, MW 322.34) places it in a distinct region of drug-like chemical space compared with the 2-phenyl (core LogP 3.12), 2-(4-fluorophenyl) (core LogP 3.26), and 2-(2,4-dichlorophenyl) conjugates . Pharmaceutical profiling laboratories can use this compound as a low-logP, higher-PSA reference point in ADME screening panels to benchmark the impact of a nitrogen-containing heteroaryl 2-substituent on permeability, solubility, metabolic stability, and plasma protein binding relative to carbocyclic aryl comparators.

Quote Request

Request a Quote for N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.